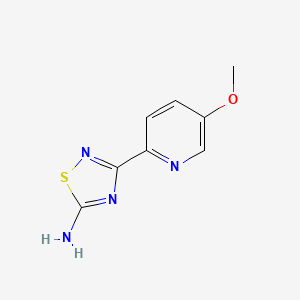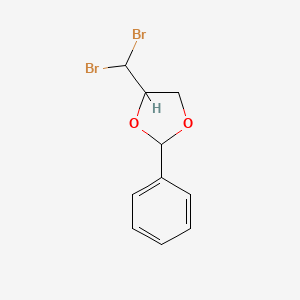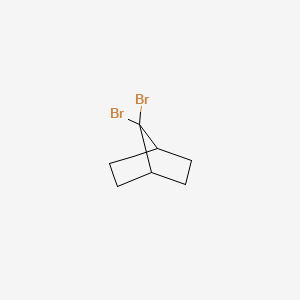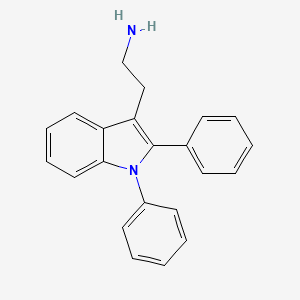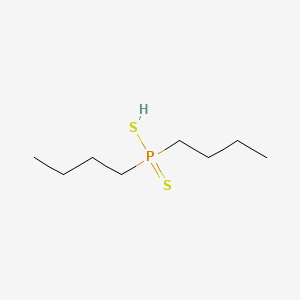
Dibutylphosphinodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylphosphinodithioic acid is an organophosphorus compound characterized by the presence of two butyl groups attached to a phosphinodithioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutylphosphinodithioic acid can be synthesized through several methods. One common approach involves the reaction of dibutylphosphine with sulfur to form this compound. The reaction typically requires controlled conditions, such as a specific temperature range and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure the purity and yield of the compound. The process often includes steps such as purification and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Dibutylphosphinodithioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphinodithioic acid moiety, which can interact with different reagents under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can result in the formation of various phosphine derivatives.
Aplicaciones Científicas De Investigación
Dibutylphosphinodithioic acid has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Industry: this compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of dibutylphosphinodithioic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation, depending on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to dibutylphosphinodithioic acid include other organophosphorus compounds, such as dibutylphosphinic acid and dibutylphosphine oxide. These compounds share structural similarities but differ in their chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of the phosphinodithioic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
32435-35-1 |
|---|---|
Fórmula molecular |
C8H19PS2 |
Peso molecular |
210.3 g/mol |
Nombre IUPAC |
dibutyl-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19PS2/c1-3-5-7-9(10,11)8-6-4-2/h3-8H2,1-2H3,(H,10,11) |
Clave InChI |
MRODDAMGFAPKFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=S)(CCCC)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


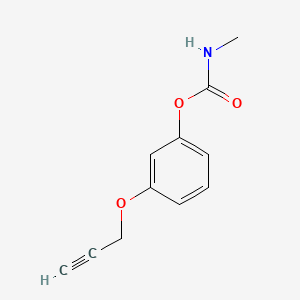
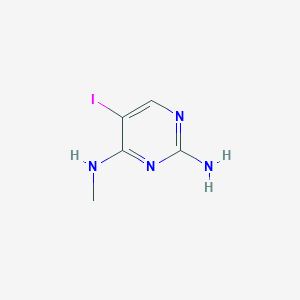
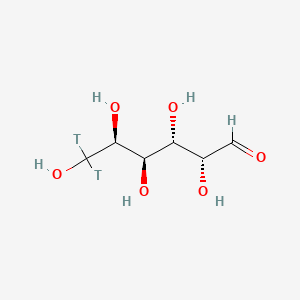
![2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13749087.png)
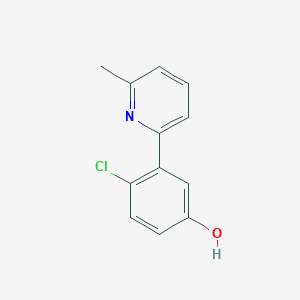
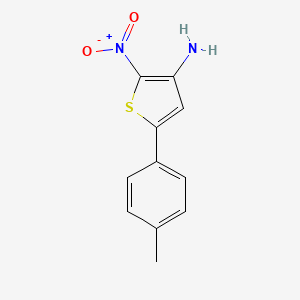


![1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13749110.png)
![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)
